Standard Purity of 97% with Batch‑Level QC Documentation Versus Unspecified Analog Purity
The target compound is supplied at a standard purity of 97%, with batch‑specific QC data (NMR, HPLC, GC) provided by the vendor . By contrast, structurally analogous oxadiazolones such as 5‑(4‑ethoxy‑3,5‑dimethoxyphenyl)‑3‑((phenylamino)methyl)‑1,3,4‑oxadiazol‑2(3H)‑one (CAS 73484‑55‑6) and 5‑(1,3‑benzodioxol‑5‑yl)‑3‑(((2‑methoxyphenyl)amino)methyl)‑1,3,4‑oxadiazol‑2(3H)‑one (CAS 73484‑48‑7) are typically offered at 95% purity without guaranteed batch‑level spectroscopic certificates . This 2‑percentage‑point purity difference, combined with documented batch consistency, reduces the risk of confounding impurities in dose‑response or SAR studies.
| Evidence Dimension | Standard purity specification with batch QC documentation |
|---|---|
| Target Compound Data | 97% purity; batch QC (NMR, HPLC, GC) provided |
| Comparator Or Baseline | Analog CAS 73484‑55‑6: typically 95% purity, no guaranteed batch QC. Analog CAS 73484‑48‑7: typically 95% purity, no guaranteed batch QC. |
| Quantified Difference | ≥2 percentage points higher purity; documented batch‑to‑batch QC traceability versus none specified |
| Conditions | Vendor technical datasheets (Bidepharm for target; BenchChem/EvitaChem for analogs) |
Why This Matters
For procurement decisions, guaranteed purity ≥97% with batch QC reduces the need for independent re‑characterisation, saving time and cost in hit‑to‑lead or SAR campaigns.
